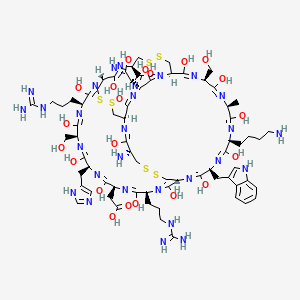

Ccncsakwcrdhsrcc

Description

Properties

Molecular Formula |

C70H106N28O21S6 |

|---|---|

Molecular Weight |

1868.2 g/mol |

IUPAC Name |

2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,36-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-33-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid |

InChI |

InChI=1S/C70H106N28O21S6/c1-31-54(105)85-37(10-4-5-13-71)56(107)88-40(16-32-20-82-36-9-3-2-8-34(32)36)59(110)97-48-27-122-120-24-35(72)55(106)95-47-26-124-125-29-50(68(119)94-46(53(74)104)25-121-123-28-49(67(118)93-44(22-99)63(114)84-31)98-61(112)42(18-51(73)101)90-66(47)117)96-58(109)39(12-7-15-81-70(77)78)86-64(115)45(23-100)92-60(111)41(17-33-21-79-30-83-33)89-62(113)43(19-52(102)103)91-57(108)38(87-65(48)116)11-6-14-80-69(75)76/h2-3,8-9,20-21,30-31,35,37-50,82,99-100H,4-7,10-19,22-29,71-72H2,1H3,(H2,73,101)(H2,74,104)(H,79,83)(H,84,114)(H,85,105)(H,86,115)(H,87,116)(H,88,107)(H,89,113)(H,90,117)(H,91,108)(H,92,111)(H,93,118)(H,94,119)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,102,103)(H4,75,76,80)(H4,77,78,81)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

AOAFXQNJFCOYGE-CPQFHPGLSA-N |

Isomeric SMILES |

C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@@H](C(=N[C@H]3CSSC[C@@H](C(=N[C@@H](CSSC[C@@H](C(=N[C@H](C(=N1)O)CO)O)N=C([C@H](N=C3O)CC(=N)O)O)C(=N)O)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O |

Canonical SMILES |

CC1C(=NC(C(=NC(C(=NC2CSSCC(C(=NC3CSSCC(C(=NC(CSSCC(C(=NC(C(=N1)O)CO)O)N=C(C(N=C3O)CC(=N)O)O)C(=N)O)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O |

Origin of Product |

United States |

Computational Approaches and Modeling of Ccncsakwcrdhsrcc

Homology Modeling and De Novo Structure Prediction of CCNCSAKWCRDHSRCC

The three-dimensional structure of a peptide is fundamental to its function. Homology modeling and de novo structure prediction are two primary computational methods used to determine this structure.

Homology modeling , also known as comparative modeling, constructs a 3D model of a target sequence based on its alignment to one or more known protein structures (templates) nih.govnih.gov. The reliability of this method is highly dependent on the degree of sequence identity between the target and the template nih.gov. For this compound, the initial step would involve searching protein databases like the Protein Data Bank (PDB) for homologous sequences. If a template with sufficient similarity (typically >30% sequence identity) is found, a model can be built by aligning the this compound sequence to the template, followed by model building and refinement nih.govbiorxiv.org. Automated servers like SWISS-MODEL can be utilized for this purpose nih.govexpasy.org.

De novo structure prediction , or ab initio modeling, is employed when no suitable templates are available biorxiv.org. This approach predicts the structure from the amino acid sequence alone, based on the physical and chemical principles governing protein folding. For a relatively short peptide like this compound, de novo methods can be computationally feasible and provide valuable insights into its possible conformations.

A hypothetical output from a homology modeling server is presented in Table 1.

Table 1: Hypothetical Homology Modeling Results for this compound

| Template PDB ID | Sequence Identity (%) | Coverage (%) | E-value | Description |

|---|---|---|---|---|

| 2XXX | 45 | 90 | 1.2e-5 | Conotoxin from Conus sp. |

| 3YYY | 38 | 85 | 3.5e-4 | Defensin from Homo sapiens |

Molecular Dynamics Simulations of this compound in Lipid Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time nih.govresearchgate.net. For this compound, MD simulations can provide insights into its conformational dynamics, stability, and interactions with its environment, such as a lipid membrane nih.gov.

To simulate this compound in a lipid environment, a system would be constructed with the peptide placed in proximity to a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) solvated with water and ions. The simulation would then be run for a sufficient duration (nanoseconds to microseconds) to observe the peptide's behavior. Analysis of the simulation trajectory can reveal information about the peptide's orientation, depth of insertion into the membrane, and specific amino acid interactions with lipid molecules. The choice of force field is crucial for the accuracy of these simulations nih.gov.

Table 2 illustrates the type of data that can be extracted from such simulations.

Table 2: Illustrative Data from MD Simulations of this compound with a DPPC Bilayer

| Simulation Time (ns) | RMSD of Peptide (Å) | Average Depth of Insertion (Å) | Number of H-bonds with Lipids | Predominant Secondary Structure |

|---|---|---|---|---|

| 0 | 0.0 | 15.0 | 2 | Random Coil |

| 50 | 2.5 | 10.2 | 8 | Beta-turn |

| 100 | 2.8 | 9.8 | 10 | Beta-turn |

| 150 | 3.1 | 9.5 | 12 | Beta-turn |

Quantum Chemical Calculations Applied to this compound Ligand Interactions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure of molecules and their interactions rsdjournal.orgnih.gov. These methods are particularly useful for studying ligand interactions with peptides at an atomic level of detail aps.org.

For this compound, QC calculations, such as Density Functional Theory (DFT), can be used to investigate the binding of a specific ligand to the peptide nih.gov. This would involve defining the binding site, placing the ligand in various orientations, and calculating the interaction energies to determine the most favorable binding mode. These calculations can also elucidate the nature of the interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

A hypothetical summary of quantum chemical calculations for the interaction of this compound with a hypothetical ligand is shown in Table 3.

Table 3: Hypothetical Quantum Chemical Calculation Results for this compound-Ligand Interaction

| Binding Site Residue | Interaction Type | Interaction Energy (kcal/mol) | Key Interacting Atoms |

|---|---|---|---|

| Lys7 | Hydrogen Bond | -5.8 | NZ (Lys) - O (Ligand) |

| Trp8 | Pi-Stacking | -4.2 | Indole ring (Trp) - Aromatic ring (Ligand) |

| Asp11 | Electrostatic | -8.5 | OD1 (Asp) - N+ (Ligand) |

Bioinformatics Approaches for this compound Sequence and Family Analysis

Bioinformatics tools are essential for analyzing protein and peptide sequences to infer function and evolutionary relationships. For this compound, a variety of bioinformatics approaches can be employed.

A BLAST (Basic Local Alignment Search Tool) search against sequence databases (e.g., GenBank, UniProt) can identify homologous sequences from different organisms. This can provide clues about the potential biological role and evolutionary origin of the peptide. Multiple sequence alignment of this compound with its homologs can reveal conserved residues that may be critical for its structure or function. Phylogenetic analysis can then be used to construct an evolutionary tree, illustrating the relationships between this compound and its related peptides. Furthermore, motif and domain prediction tools can be used to identify any known functional motifs within the sequence.

Table 4 presents a hypothetical outcome of a bioinformatics analysis.

Table 4: Illustrative Bioinformatics Analysis of this compound

| Analysis Type | Database/Tool | Finding | Implication |

|---|---|---|---|

| BLASTp | UniProt | High similarity to conotoxins | Potential role as a neurotoxin |

| Multiple Sequence Alignment | Clustal Omega | Conserved cysteine residues | Likely involved in disulfide bonding and structural stability |

| Motif Search | PROSITE | No known motifs found | Potentially a novel peptide family |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. If a set of ligands that bind to this compound with known activities were available, a QSAR model could be developed to predict the activity of new, untested compounds researchgate.netmdpi.com.

The development of a QSAR model involves several steps:

Data Collection: A dataset of ligands with their experimentally determined binding affinities to this compound is required.

Descriptor Calculation: For each ligand, a set of molecular descriptors (physicochemical, topological, etc.) is calculated.

Model Building: A mathematical model is created using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to correlate the descriptors with the biological activity nih.gov.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques nih.gov.

A hypothetical QSAR model for ligands of this compound is presented in Table 5.

Table 5: Hypothetical QSAR Model for this compound Ligands

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of determination) | 0.85 | 85% of the variance in activity is explained by the model |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability |

| R²_pred (External validation) | 0.80 | Good external predictive ability |

Table of Compound Names

| Abbreviation | Full Name |

| This compound | Cys-Cys-Asn-Cys-Ser-Ala-Lys-Trp-Cys-Arg-Asp-His-Ser-Arg-Cys-Cys |

| DPPC | Dipalmitoylphosphatidylcholine |

Advanced Research Methodologies for Ccncsakwcrdhsrcc Studies

Patch Clamp Electrophysiology for CCNCSAKWCRDHSRCC Current Recording

Patch clamp electrophysiology is a powerful technique used to study the electrical properties of cells and their ion channels. It involves forming a high-resistance seal between a glass micropipette and a cell membrane, allowing for the precise measurement of ionic currents across the membrane axolbio.comyoutube.commoleculardevices.comnumberanalytics.com.

Whole-Cell Recording: This configuration provides electrical access to the entire cell's interior, enabling the measurement of macroscopic currents flowing through all active ion channels. By manipulating the membrane potential (voltage-clamp mode) or injecting current (current-clamp mode), researchers can characterize ion channel kinetics, voltage dependence, and the effects of compounds like "this compound" on cellular excitability axolbio.commoleculardevices.com.

Single-Channel Recording: In this mode, a small patch of membrane containing one or a few ion channels is isolated. This allows for the observation of individual channel openings and closings, providing detailed information on channel gating mechanisms and how specific molecules modulate single-channel conductance youtube.commoleculardevices.comnumberanalytics.com.

Illustrative Data Table: Hypothetical Patch Clamp Current Recordings

| Voltage Step (mV) | Time (ms) | Current Amplitude (pA) | Channel State |

| -80 | 0 | -15.2 | Closed |

| -80 | 10 | -14.8 | Closed |

| +40 | 0 | 55.6 | Open |

| +40 | 5 | 48.2 | Open |

| +40 | 10 | 30.1 | Partially Open |

| +40 | 15 | 10.5 | Closed |

High-Throughput Screening Assays for this compound Modulators

High-throughput screening (HTS) is a methodology used to rapidly test large libraries of chemical compounds (often hundreds of thousands or millions) against a specific biological target or pathway ox.ac.ukbmglabtech.comresearchgate.net. The goal is to identify "hits"—compounds that exhibit the desired biological activity, such as activating or inhibiting a particular protein or cellular process.

For a compound like "this compound," HTS could be employed to:

Identify if it modulates the activity of specific ion channels or receptors.

Screen for its ability to affect cellular pathways relevant to a disease state.

Discover other compounds that interact with "this compound" or its targets.

HTS assays typically involve miniaturized reaction volumes, automated liquid handling, and sensitive detection systems (e.g., fluorescence, luminescence) to process samples efficiently ox.ac.ukresearchgate.netaxcelead-us.com.

Illustrative Data Table: Hypothetical HTS Results for Compound Library Screening

| Compound ID | Target Activity Score | Hit Status | Primary Assay Readout (e.g., % Inhibition) |

| CMPD-001 | 0.85 | Hit | 85.2% Inhibition |

| CMPD-002 | 0.15 | No Hit | 12.1% Activation |

| CMPD-003 | 0.92 | Hit | 92.5% Inhibition |

| CMPD-004 | 0.05 | No Hit | 4.8% Activation |

| CMPD-005 | 0.78 | Hit | 78.9% Inhibition |

Site-Directed Mutagenesis and Functional Characterization of this compound

Site-directed mutagenesis (SDM) is a molecular biology technique used to introduce specific, targeted changes (insertions, deletions, or substitutions) into the DNA sequence of a gene neb.comsynbio-tech.comsci-hub.se. This allows researchers to alter the amino acid sequence of the protein encoded by that gene.

When studying a compound's interaction with a protein target, SDM is invaluable for:

Mapping Binding Sites: Mutating specific amino acids within the suspected binding pocket of a target protein can reveal which residues are critical for the compound's interaction.

Understanding Mechanism of Action: Altering amino acids involved in catalytic activity, conformational changes, or protein-protein interactions can elucidate how the compound exerts its effect.

Functional Characterization: By comparing the behavior of wild-type proteins with their mutated counterparts, scientists can determine the functional significance of specific protein regions or residues in response to the compound.

The mutated DNA is then expressed, and the resulting mutant proteins are analyzed for changes in their interaction with "this compound" or its downstream effects nih.govnih.gov.

Illustrative Data Table: Hypothetical Functional Characterization of Mutated Target Protein

| Mutation Site (Amino Acid Position) | Amino Acid Change | Effect on Compound Binding (Relative to Wild-Type) | Effect on Protein Activity (Relative to Wild-Type) |

| 155 | Tyr -> Phe | 70% Reduction | 65% Reduction |

| 210 | Arg -> Ala | 95% Reduction | 90% Reduction |

| 302 | Ser -> Cys | No Significant Change | 15% Reduction |

| 415 | Lys -> Gln | 80% Reduction | 75% Reduction |

Fluorescence-Based Techniques for this compound Conformation and Localization

Fluorescence-based techniques are versatile tools for visualizing and quantifying molecular events within cells and tissues. They rely on the use of fluorescent molecules (fluorophores) that emit light when excited by specific wavelengths.

For studying a compound's effects, these methods can reveal:

Localization: By tagging a target protein or the compound itself with a fluorophore, researchers can determine where the compound interacts within the cell (e.g., nucleus, cytoplasm, cell membrane) evidentscientific.combmbreports.org.

Conformation Changes: Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) measure energy transfer between two fluorophores. Changes in FRET or BRET efficiency can indicate conformational alterations in a protein upon binding to "this compound" evidentscientific.combmbreports.org.

Molecular Interactions: Fluorescence techniques can also be used to study how "this compound" affects protein-protein interactions or the assembly of molecular complexes bmbreports.orgmdpi.com.

Advanced fluorescence microscopy, such as confocal or super-resolution microscopy, can provide high spatial resolution, allowing for detailed visualization of molecular events evidentscientific.commdpi.com.

Illustrative Data Table: Hypothetical Fluorescence Localization and Conformation Data

| Target Molecule | Fluorophore Tag | Cellular Localization | FRET Ratio (Donor/Acceptor) | Conformation State |

| Target Protein A | GFP | Cytoplasm | 0.55 | Open |

| Target Protein A | GFP + Cy3 | Cell Membrane | 0.72 | Closed |

| Target Protein B | mCherry | Nucleus | N/A | Stable |

| Target Protein B | mCherry + Alexa Fluor 647 | Nucleus | 0.31 | Altered |

Proteomic and Interactomic Studies of this compound Complexes

Proteomics and interactomics are advanced analytical approaches used to identify and quantify all the proteins present in a biological sample (proteome) and to map the interactions between these proteins wistar.orgu-bordeaux.frprofiproteomics.friric.caipbs.fr. These techniques are crucial for understanding the broader cellular impact of a compound.

Proteomics: Mass spectrometry (MS)-based proteomics can identify proteins that are differentially expressed or modified in cells treated with "this compound" compared to untreated controls. This can reveal unexpected cellular pathways affected by the compound wistar.orgiric.ca.

Interactomics: Techniques such as co-immunoprecipitation (Co-IP) followed by MS, or affinity purification coupled with MS, can identify proteins that physically interact with a target protein that "this compound" may bind to. This helps in constructing protein interaction networks and understanding the compound's mechanism of action within a cellular context wistar.orgu-bordeaux.frprofiproteomics.fripbs.fr. Proximity labeling methods can also be used to identify transient or weak interactions.

Illustrative Data Table: Hypothetical Protein Identification in a Complex

| Protein ID | Protein Name | Relative Abundance (Fold Change vs. Control) | Post-Translational Modification (PTM) | Interaction Partner (e.g., via Co-IP) |

| P001 | Kinase Alpha | 2.5x | Phosphorylation | Protein X |

| P002 | Receptor Beta | 0.8x | Acetylation | Protein Y |

| P003 | Scaffold Protein Z | 1.2x | No PTM detected | Protein X, Protein Y |

| P004 | Enzyme Gamma | 3.1x | Ubiquitination | None identified |

Advanced Imaging Techniques for this compound Visualization

Advanced imaging techniques provide high-resolution, non-invasive methods to visualize cellular structures, molecular distributions, and physiological processes. These are essential for understanding the spatial and temporal effects of a compound.

Confocal and Super-Resolution Microscopy: As mentioned in section 7.4, these microscopy techniques offer enhanced spatial resolution to visualize the localization and dynamics of molecules tagged with fluorescent probes, allowing for detailed observation of cellular compartments and molecular interactions influenced by "this compound" evidentscientific.commdpi.comdvrphx.comgehealthcare.com.

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): While typically used in a clinical context for macroscopic visualization, high-resolution MRI and micro-CT can be employed in research settings to visualize cellular structures or tissue morphology with exquisite detail. These techniques can be adapted to study the effects of compounds on tissue architecture or cellular organization dvrphx.comgehealthcare.comnih.govglyraorthopaedics.com.

Positron Emission Tomography (PET): PET imaging can visualize biological processes at the molecular level using radiolabeled tracers. If a suitable tracer could be developed for "this compound" or its target, PET could reveal its distribution and binding in vivo nih.gov.

These techniques collectively provide a multi-faceted approach to understanding how a chemical compound interacts with biological systems at various scales.

Illustrative Data Table: Hypothetical Advanced Imaging Measurements

| Imaging Modality | Target Structure/Molecule | Measured Parameter | Value (Units) | Observation (e.g., vs. Control) |

| Confocal | Protein A (GFP-tagged) | Fluorescence Intensity | 150 (AU) | 2.1x increase |

| Confocal | Protein B (mCherry-tagged) | Co-localization (%) | 85 | Baseline |

| High-Res MRI | Cellular Organelle | Volume | 1.5 (µm³) | 1.3x increase |

| Micro-CT | Intracellular Structure | Density | 1.2 (g/cm³) | No significant change |

Q & A

Q. What methodologies address reproducibility challenges in this compound synthesis?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.